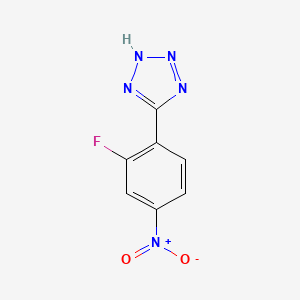

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

CAS No.:

Cat. No.: VC16484831

Molecular Formula: C7H4FN5O2

Molecular Weight: 209.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4FN5O2 |

|---|---|

| Molecular Weight | 209.14 g/mol |

| IUPAC Name | 5-(2-fluoro-4-nitrophenyl)-2H-tetrazole |

| Standard InChI | InChI=1S/C7H4FN5O2/c8-6-3-4(13(14)15)1-2-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |

| Standard InChI Key | VRNHOEYFQWBLOV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NNN=N2 |

Introduction

Chemical Identification and Structural Features

Basic Molecular Properties

The compound’s IUPAC name, 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole, precisely defines its substituent arrangement (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1171930-23-6 | |

| Molecular Formula | C₇H₄FN₅O₂ | |

| Molecular Weight | 209.14 g/mol | |

| SMILES Notation | O=N+C1=CC=C(C2=NN=NN2)C(F)=C1 | |

| Purity | 96% |

The tetrazole ring exists in two tautomeric forms (1H- and 2H-), with the 1H-tautomer being more stable due to resonance stabilization . The fluorine atom at the phenyl ring’s 2-position and the nitro group at the 4-position introduce steric and electronic effects that modulate intermolecular interactions, such as hydrogen bonding and π-π stacking .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-substituted tetrazoles commonly involves [2+3] cycloaddition reactions between nitriles and sodium azide under catalytic conditions. While no explicit procedure for 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole is documented, its preparation likely follows analogous strategies:

-

Substituted Benzaldehyde Precursor: A 2-fluoro-4-nitrobenzaldehyde derivative could undergo condensation with malononitrile, followed by cyclization with sodium azide .

-

Neat Reaction Conditions: Recent advances in solvent-free synthesis, as demonstrated for related tetrazoles, offer improved yields and reduced environmental impact .

The nitro group’s strong electron-withdrawing nature enhances the electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution or cycloaddition reactions.

Reaction Mechanisms

The tetrazole ring’s formation proceeds via a Huisgen-type cycloaddition, where a nitrile reacts with azide ions. For example:

In the case of 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole, the nitrile precursor could be 2-fluoro-4-nitrobenzonitrile, though this intermediate’s synthesis would require nitration and fluorination steps .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by the polar nitro group and the hydrophobic fluorophenyl moiety. It is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies are absent, but the nitro group’s presence suggests sensitivity to reducing agents and high temperatures.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in the cited sources, theoretical predictions can be made:

-

¹H NMR: Aromatic protons adjacent to fluorine and nitro groups would appear downfield (δ 8.0–8.5 ppm) due to deshielding.

-

¹⁹F NMR: The fluorine atom’s signal would resonate near δ -110 ppm, typical for aryl fluorides .

-

IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C–F (~1220 cm⁻¹) would dominate .

Applications in Materials Science

The compound’s nitro and fluorine groups make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume